molecular formula C15H11N5O3 B1192920 J014

J014

Numéro de catalogue: B1192920
Poids moléculaire: 309.285
Clé InChI: OTSHTQSPIKHBMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

J014 is a Novel cGAS-specific inhibitor for repression of dsDNA-triggered interferon expression ( IC50 of 100 nM and 60.0 nM for h-cGAS and m-cGAS, respectively).

Q & A

How to formulate a research question for J014 that addresses knowledge gaps while ensuring methodological rigor?

A robust research question should:

  • Identify gaps through systematic literature reviews, prioritizing unresolved mechanisms or conflicting results (e.g., contradictory efficacy reports in prior studies) .
  • Ensure measurability by defining variables operationally (e.g., "How does this compound modulate [specific receptor] at concentrations between 1–10 µM?" vs. a vague inquiry) .
  • Balance feasibility with scope, avoiding overly broad questions (e.g., "What is this compound's role in oncology?") or overly narrow ones lacking prior data .
  • Incorporate originality , such as testing this compound in novel combinatorial therapies or under unexplored physiological conditions .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?

Key steps include:

  • Detailed protocol documentation : Specify synthesis/purification methods, solvent systems, and storage conditions to mitigate batch variability .
  • Control groups : Include positive/negative controls (e.g., known inhibitors) and account for solvent effects in in vitro assays .
  • Blinding and randomization : Essential for in vivo studies to reduce bias, particularly in behavioral or therapeutic efficacy trials .
  • Power analysis : Calculate sample sizes to ensure statistical validity, especially for low-effect-size outcomes .

Q. How to resolve contradictions in this compound data from divergent methodologies (e.g., in vitro vs. in vivo results)?

  • Cross-validation : Replicate findings using orthogonal techniques (e.g., corroborate ELISA data with Western blotting or microscopy) .
  • Contextual analysis : Assess whether discrepancies arise from model-specific factors (e.g., pharmacokinetic barriers in animal studies not present in cell cultures) .
  • Meta-analysis : Systematically compare published datasets to identify confounding variables (e.g., pH, temperature, or cell-line specificity) .

Q. What advanced statistical methods are appropriate for analyzing this compound's effects in multivariate systems?

  • Multivariate regression : To isolate this compound's effect from covariates (e.g., age, dosage, comorbidities) in clinical or epidemiological data .
  • Machine learning : Apply clustering algorithms to high-throughput datasets (e.g., transcriptomic or metabolomic profiles) to identify novel response patterns .
  • Bayesian frameworks : Useful for integrating prior data into dose-response models, particularly when sample sizes are limited .

Q. How to design ethical studies involving this compound with human participants?

  • Informed consent : Clearly communicate risks/benefits, especially in first-in-human trials .
  • Data anonymization : Securely store identifiable information (e.g., genomic data) and limit access to essential personnel .
  • Ethics review : Pre-approve protocols addressing participant withdrawal criteria and adverse-event reporting .

Q. Best practices for integrating primary and secondary data in this compound research?

  • Data harmonization : Use standardized ontologies (e.g., ChEBI for chemical properties) to align disparate datasets .
  • Triangulation : Combine quantitative assays (e.g., IC50 values) with qualitative observations (e.g., cell morphology changes) .
  • Repository use : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo) with metadata detailing experimental conditions .

Q. How to ensure validity and reliability in measuring this compound's biochemical properties?

  • Calibration : Regularly validate instruments (e.g., HPLC, mass spectrometers) with reference standards .
  • Inter-rater reliability : For subjective assessments (e.g., histopathology), use multiple blinded evaluators and calculate Cohen’s κ .
  • Replication : Conduct intra- and inter-laboratory repeats to confirm stability and purity metrics .

Q. Strategies for systematic literature reviews on this compound's mechanisms

  • Search strings : Combine terms like "this compound AND [target pathway]" across databases (PubMed, Scopus), using Boolean operators .
  • Inclusion/exclusion criteria : Exclude studies with inadequate controls or unreported purity levels .
  • Critical appraisal : Use tools like GRADE to assess evidence quality, highlighting bias risks in industry-funded studies .

Q. Handling large datasets in this compound research: When to prioritize data reduction vs. comprehensive analysis?

  • Dimensionality reduction : Apply PCA or t-SNE to identify key variables in omics datasets .
  • Sensitivity analysis : Test whether excluding outliers or non-significant variables alters conclusions .
  • Pre-registration : Specify analysis plans in advance to avoid post hoc data dredging .

Q. Aligning this compound research with ethical guidelines and institutional protocols

  • Compliance documentation : Maintain records of IACUC or IRB approvals, particularly for animal welfare or biosafety protocols .
  • Conflict disclosure : Declare funding sources or intellectual property ties that may influence data interpretation .
  • Open science : Share negative results to prevent publication bias and redundant studies .

Propriétés

Formule moléculaire

C15H11N5O3

Poids moléculaire

309.285

Nom IUPAC

4-Nitro-N-(4-phenylpyridin-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H11N5O3/c21-15(14-12(20(22)23)9-17-19-14)18-13-8-11(6-7-16-13)10-4-2-1-3-5-10/h1-9H,(H,17,19)(H,16,18,21)

Clé InChI

OTSHTQSPIKHBMM-UHFFFAOYSA-N

SMILES

O=C(C1=C([N+]([O-])=O)C=NN1)NC2=NC=CC(C3=CC=CC=C3)=C2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

J014;  J-014;  J 014

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.